N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]-3-methylbenzotriazole-5-carboxamide
Description
N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]-3-methylbenzotriazole-5-carboxamide: is a complex organic compound that features a unique combination of pyrazole, oxolane, and benzotriazole moieties
Properties
IUPAC Name |
N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]-3-methylbenzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-10-12(9-18-22(10)2)16-14(6-7-25-16)19-17(24)11-4-5-13-15(8-11)23(3)21-20-13/h4-5,8-9,14,16H,6-7H2,1-3H3,(H,19,24)/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIBSKRXBYKMMX-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CCO2)NC(=O)C3=CC4=C(C=C3)N=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H]2[C@H](CCO2)NC(=O)C3=CC4=C(C=C3)N=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]-3-methylbenzotriazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxolane ring, followed by the introduction of the pyrazole and benzotriazole groups. Key steps include:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate diols and epoxides under acidic or basic conditions.
Introduction of the Pyrazole Group: The pyrazole moiety can be synthesized via condensation reactions between hydrazines and 1,3-diketones.
Attachment of the Benzotriazole Group: This step often involves nucleophilic substitution reactions where benzotriazole derivatives react with suitable electrophiles.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and oxolane moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzotriazole ring, potentially yielding reduced triazole derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the benzotriazole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under conditions that favor nucleophilic or electrophilic attack.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology and Medicine: In medicinal chemistry, the compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development. It may exhibit antimicrobial, antiviral, or anticancer properties.
Industry: In materials science, the compound can be used in the development of novel polymers, coatings, and other advanced materials due to its stability and functional groups.
Mechanism of Action
The mechanism by which N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]-3-methylbenzotriazole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological or chemical outcomes. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- tert-Butylamine
- Indole
- Benzimidazole
- Quinoline
Uniqueness: N-[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]-3-methylbenzotriazole-5-carboxamide stands out due to its combination of pyrazole, oxolane, and benzotriazole rings, which confer unique chemical reactivity and potential biological activity. This structural complexity allows for diverse applications and interactions that similar compounds may not exhibit.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
